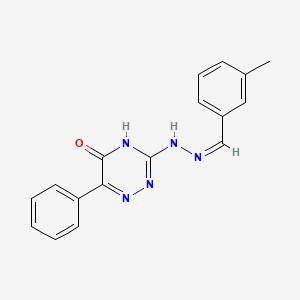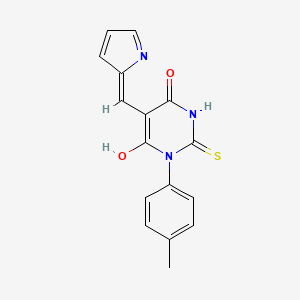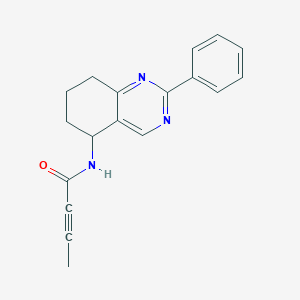
N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide”, a related compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Scientific Research Applications
Agriculture: Herbicide Selectivity and Action
“N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide” has been studied for its selective herbicidal action, particularly in crops like tomatoes. Research indicates that this compound increases plant tolerance to herbicides with age, with tomatoes showing a faster rate of increased tolerance . The selectivity does not seem to be due to differential wetting of foliage, suggesting a more intrinsic mode of action possibly related to photosynthesis inhibition .
Environmental Science: Pesticide Impact
In environmental sciences, the compound’s role as a pesticide is of interest. Its environmental fate, eco-toxicity, and potential effects on non-target species are crucial areas of study. Understanding its breakdown products and their persistence in various ecosystems forms a significant part of environmental risk assessments .
Material Science: Compound Synthesis and Analysis
The synthesis and structural analysis of compounds related to “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide” are vital in material science. Techniques like X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) are used to determine molecular structure and bonding . These analyses can lead to the development of new materials with specific desired properties.
Biochemistry: Molecular Interactions
In biochemistry, the focus is on the molecular interactions and bonding patterns of the compound. Studies involving Hirshfeld surface analysis provide insights into the potential of the compound to form hydrogen bonds, which is essential for understanding its biochemical behavior and interactions with other molecules .
Pharmacology: Drug Development Potential
The pharmacological applications of “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide” are explored through its potential as a precursor in drug development. Its chemical structure could be modified to enhance its biological activity, making it a candidate for the synthesis of new pharmacological agents .
Medicine: Therapeutic Applications
While direct applications in medicine are not well-documented, the compound’s structural analogs and derivatives are being investigated for their therapeutic potential. The compound’s ability to interact with biological systems could lead to the development of new treatments or diagnostic tools .
Mechanism of Action
Target of Action
It is suggested that the compound might interact with key enzymes or proteins involved in the photosynthesis process .
Mode of Action
N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide appears to interfere with the photosynthesis process . It is suggested that the compound might cause a disruption in the energy production of the plant cells, leading to a state of starvation .
Biochemical Pathways
The compound’s interference with photosynthesis suggests that it affects the biochemical pathways related to energy production in plant cells . The disruption in photosynthesis can lead to a decrease in the production of ATP and NADPH, two crucial molecules for the survival and growth of plants .
Pharmacokinetics
The compound’s molecular weight of 239741 suggests that it might have good bioavailability .
Result of Action
The action of N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide results in the disruption of photosynthesis, leading to a state of starvation in the plant cells . This can cause a decrease in plant growth and eventually lead to the death of the plant .
Action Environment
The efficacy and stability of N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide can be influenced by various environmental factors. For instance, the compound’s phytotoxic action can be described as a delayed contact type .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-10(7-12(8)14)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHCPCASOZCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)

![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)